ETHYL 1-ETHYL-6-[({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)METHYL]-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE -

ETHYL 1-ETHYL-6-[({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)METHYL]-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Catalog Number: EVT-4519757
CAS Number:
Molecular Formula: C23H26N6O4S
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 1-ethyl-6-[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic molecule incorporating various heterocyclic rings, including pyrimidine, pyrazole, and oxadiazole. These heterocycles are frequently found in compounds exhibiting diverse biological activities and are of significant interest in medicinal chemistry. [] While the exact source and classification of this compound are not explicitly mentioned in the provided literature, it likely falls under the category of synthetic organic compounds developed for potential pharmaceutical applications. Its role in scientific research likely involves exploring its potential biological activity, understanding its structure-activity relationships, and developing synthetic methodologies for its preparation and related analogs.

Ethyl 6-Methyl-2-Oxo-4-{4-[(1-Phenyl-1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (LaSOM® 293) []

Compound Description: LaSOM® 293 is a dihydropyrimidine derivative synthesized via a Biginelli reaction followed by a Huisgen 1,3-dipolar cycloaddition. []

Relevance: This compound shares the core dihydropyrimidine structure with ethyl 1-ethyl-6-[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, differing mainly in the substituent at the 6-position of the pyrimidine ring. In LaSOM® 293, a 4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl group is present, while the target compound has a more complex substituent containing oxadiazole and pyrazole moieties. Both compounds are likely to exhibit similar pharmacological activities due to their shared core structure. []

Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate []

Compound Description: This compound is another dihydropyrimidine derivative, featuring a 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl group at the 4-position of the pyrimidine ring. []

Relevance: Similar to LaSOM® 293, this compound shares the core dihydropyrimidine scaffold with ethyl 1-ethyl-6-[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The key difference lies in the substituents at the 4- and 6-positions of the pyrimidine ring. This compound demonstrates that pyrazole moieties can be incorporated into the dihydropyrimidine core, further suggesting potential structural and functional relationships with the target compound. []

Ethyl 6-Methyl-2-Oxo-4-[4-(1H-Tetrazol-5-yl)phenyl]-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate []

Compound Description: This dihydropyrimidine compound has a 4-(1H-tetrazol-5-yl)phenyl group at the 4-position of the pyrimidine ring. The crystal structure of this compound has been studied, revealing details about its molecular conformation and intermolecular interactions. []

Relevance: The presence of a tetrazole moiety in this compound, although at a different position compared to the target compound, highlights the utilization of nitrogen-rich heterocycles in conjunction with the dihydropyrimidine core for potential pharmaceutical applications. This structural similarity suggests that both compounds might be categorized under a similar chemical class with potentially overlapping biological activities. []

Ethyl 7-Methyl-5-(4-Methylphenyl)-3-Oxo-2-{[3-(3,4-Dichlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]methylidene}-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylate []

Compound Description: This compound represents a more complex derivative, incorporating a thiazolo[3,2-a]pyrimidine core fused to a pyrazole moiety. It is synthesized through a three-component reaction involving a tetrahydropyrimidine thione, a pyrazole carbaldehyde, and monochloroacetic acid. []

Relevance: Although structurally different from the target compound, this compound highlights the versatile nature of pyrimidine-based heterocycles. It demonstrates the ability to fuse pyrimidine rings with other heterocyclic systems, like thiazole and pyrazole, to create diverse molecular architectures. This example underscores the vast chemical space occupied by heterocycles and the potential for exploring similar modifications around the dihydropyrimidine core of the target compound. []

(Thieno[2,3-c]Pyrazol-5-yl)-1,3,4-Oxadiazol-3(2H)-yl)Ethanones []

Compound Description: This series of compounds combines a thieno[2,3-c]pyrazole core with a 1,3,4-oxadiazole ring, linked by an ethanone bridge. []

Relevance: The presence of both the oxadiazole and pyrazole rings, although linked differently compared to the target compound, showcases the synthetic feasibility and potential value of incorporating these two heterocycles into a single molecule. This finding reinforces the structural relevance of these heterocyclic units in medicinal chemistry and suggests that ethyl 1-ethyl-6-[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate belongs to a chemical class of molecules with significant biological activity potential. []

5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxylic Acid []

Compound Description: This compound is a simple pyrazole derivative with carboxylic acid functionality. []

Relevance: While this compound is structurally less complex than the target compound, it highlights the core pyrazole unit as a building block for more complex molecules. The presence of various substituents on the pyrazole ring suggests that this unit can be readily modified to achieve desired properties. The target compound utilizes a similar substituted pyrazole unit, emphasizing the importance of this heterocycle in drug design. []

5-[(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile and its 3d-Metal Complexes []

Compound Description: This research focuses on a dihydropyridine derivative containing a pyrazole moiety linked through a diazenyl bridge. The study explores the synthesis, characterization, and biological activity of this compound and its transition metal complexes. The metal complexes are reported to exhibit promising antimicrobial, antimycobacterial, and cytotoxic properties. []

Relevance: Although the core scaffold differs, this compound shares the presence of a pyrazole ring and explores its biological activity in conjunction with metal coordination. This research emphasizes the potential of pyrazole-containing molecules as a source of novel drugs and highlights the possibility of exploring metal complexes of ethyl 1-ethyl-6-[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate for enhanced or diversified pharmacological properties. []

2-[(6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidin-5-yl)Carbonyl]Hydrazine Carboxamide and its Derivatives []

Compound Description: This study involves a tetrahydropyrimidine derivative featuring a hydrazine carboxamide substituent. The compound serves as a precursor for synthesizing various derivatives, including oxadiazole- and azetidine-containing compounds, which are further evaluated for their antioxidant activity. []

Relevance: This compound shares the tetrahydropyrimidine core with ethyl 1-ethyl-6-[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The focus on synthesizing oxadiazole derivatives from this compound highlights the versatility of the tetrahydropyrimidine core and its amenability to modifications with diverse heterocyclic units, suggesting similar synthetic strategies could be applied to the target compound. []

5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-Hydroxy-6-Oxo-Tetrahydro-Pyran-2-yl)-Ethyl]-2-Isopropyl-4-Phenyl-1H-Pyrrole-3-Carboxylic Acid Phenylamide [, ]

Compound Description: This compound is a pyrrole derivative with a complex side chain containing a tetrahydropyran ring. The synthesis of this compound involves multiple steps starting from methyl cyanoacetate. [, ]

Relevance: Although structurally distinct from the target compound, this example showcases the use of multistep synthesis for creating complex molecules with specific stereochemistry. The presence of diverse heterocyclic units, such as pyrrole and tetrahydropyran, in a single molecule emphasizes the value of exploring a range of heterocyclic building blocks in drug design. [, ]

Properties

Product Name

ETHYL 1-ETHYL-6-[({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)METHYL]-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

IUPAC Name

ethyl 3-ethyl-4-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

Molecular Formula

C23H26N6O4S

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C23H26N6O4S/c1-4-28-17(14-34-23-27-26-18(33-23)13-29-15(3)11-12-24-29)19(21(30)32-5-2)20(25-22(28)31)16-9-7-6-8-10-16/h6-12,20H,4-5,13-14H2,1-3H3,(H,25,31)

InChI Key

SKBGUQDVQGAILL-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CSC3=NN=C(O3)CN4C(=CC=N4)C

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CSC3=NN=C(O3)CN4C(=CC=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.